
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile is an organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused with a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile typically involves the condensation of 3-ethyl-2-benzothiazolinone with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the benzothiazole ring.
Applications De Recherche Scientifique
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, with studies focusing on its mechanism of action and efficacy.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile exerts its effects is primarily through interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer effects could be attributed to the induction of apoptosis in cancer cells. The compound’s photophysical properties also make it useful in imaging applications, where it can selectively bind to cellular components and emit fluorescence upon excitation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-2-benzothiazolinone
- 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)acetaldehyde
- 3-Ethyl-2-benzothiazolinylidene-malononitrile
Uniqueness
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile stands out due to its dual functionality, combining the properties of a benzothiazole ring and a propanedinitrile moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its significance compared to similar compounds.
Propriétés
Formule moléculaire |
C12H9N3S |
|---|---|
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
2-(3-ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H9N3S/c1-2-15-10-5-3-4-6-11(10)16-12(15)9(7-13)8-14/h3-6H,2H2,1H3 |
Clé InChI |
FUVOBUXIWKXOPC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


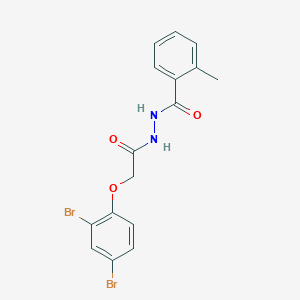

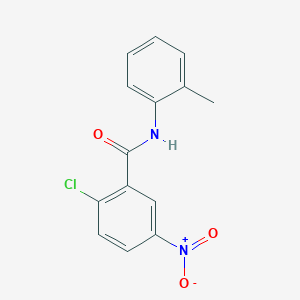
![6-Amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995556.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11995557.png)


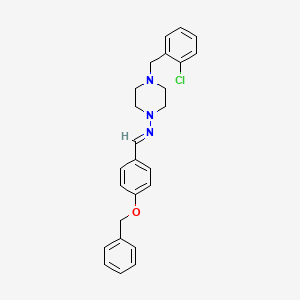
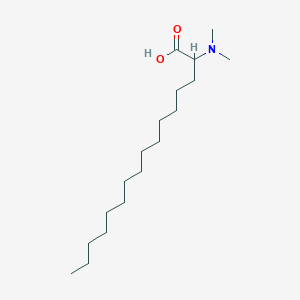


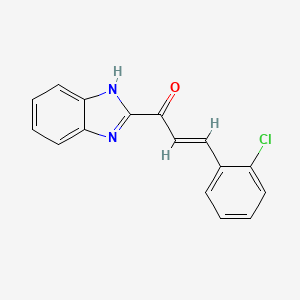

![1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995589.png)
